molecular formula C18H15NO B7590588 3-methyl-N-(naphthalen-2-yl)benzamide

3-methyl-N-(naphthalen-2-yl)benzamide

Cat. No. B7590588
M. Wt: 261.3 g/mol
InChI Key: IOXWBQKQLRXZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(naphthalen-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as MNBA and has a molecular formula of C19H17NO. MNBA belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-methyl-N-(naphthalen-2-yl)benzamide is not fully understood. However, studies have suggested that MNBA may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
MNBA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MNBA can inhibit the production of nitric oxide and prostaglandin E2, which are known to be involved in the inflammatory response. MNBA has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One of the advantages of using MNBA in laboratory experiments is its high purity and stability, which makes it a reliable compound for research purposes. However, one of the limitations of using MNBA is its relatively high cost, which may limit its use in some research studies.

Future Directions

There are several future directions for research on 3-methyl-N-(naphthalen-2-yl)benzamide. One potential area of research is the development of MNBA analogs with improved pharmacological properties. Another area of research is the investigation of the potential of MNBA as a therapeutic agent for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of MNBA and its effects on various physiological processes.

Synthesis Methods

The synthesis of 3-methyl-N-(naphthalen-2-yl)benzamide has been reported using different methods. One of the methods involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride, which is then reacted with 2-naphthylamine to produce the desired product, MNBA. Another method involves the reaction of 3-methylbenzamide with 2-naphthylisocyanate in the presence of a base to yield MNBA.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in various fields of research. One of the primary applications of MNBA is in the field of medicinal chemistry, where it has been investigated for its potential as a therapeutic agent. MNBA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

3-methyl-N-naphthalen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-13-5-4-8-16(11-13)18(20)19-17-10-9-14-6-2-3-7-15(14)12-17/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXWBQKQLRXZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201067
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-N-(naphthalen-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.